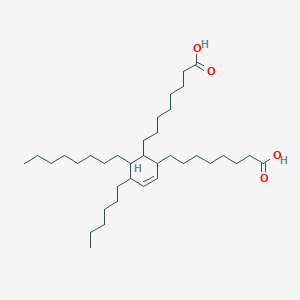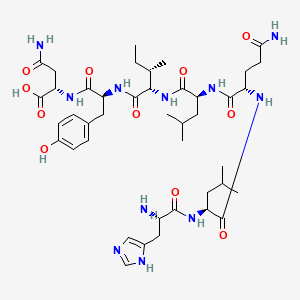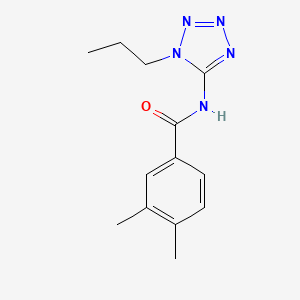![molecular formula C12H6BrF6NO2S2 B12589492 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- CAS No. 646039-71-6](/img/structure/B12589492.png)
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is a complex organic compound known for its unique chemical structure and properties This compound features a thiophene ring, a sulfonamide group, and a bromine atom, along with a phenyl ring substituted with trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and the introduction of the bromine atom and trifluoromethyl groups. Common synthetic routes may include:
Formation of Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Sulfonamide Group: Sulfonamide groups are often introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Bromination: The bromine atom can be introduced through electrophilic bromination reactions using bromine or bromine-containing reagents.
Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols, along with appropriate solvents and catalysts, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance its binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Thiophenesulfonamide, N-[3,5-dimethylphenyl]-5-bromo-: Contains methyl groups instead of trifluoromethyl groups, which can influence its chemical and biological properties.
Uniqueness
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is unique due to the combination of its structural features, including the thiophene ring, sulfonamide group, bromine atom, and trifluoromethyl groups
Eigenschaften
CAS-Nummer |
646039-71-6 |
|---|---|
Molekularformel |
C12H6BrF6NO2S2 |
Molekulargewicht |
454.2 g/mol |
IUPAC-Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6BrF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
InChI-Schlüssel |
DMCHOEYLGXLGOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)

![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

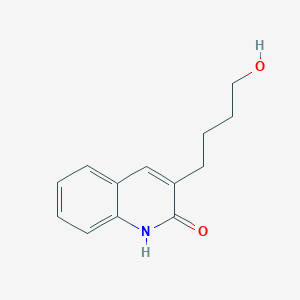
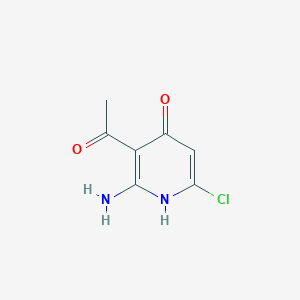
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)

